3-Cyanopropane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

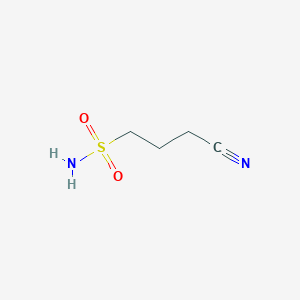

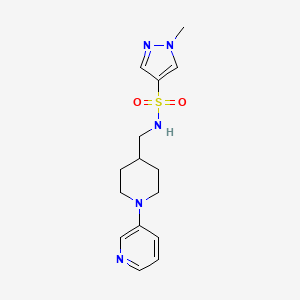

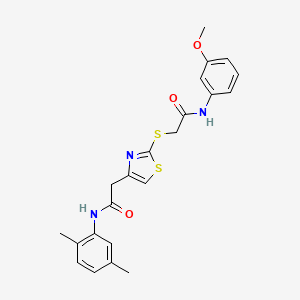

3-Cyanopropane-1-sulfonamide (CAS# 812691-80-8) is a versatile research chemical with the molecular formula C4H8N2O2S and a molecular weight of 148.18 g/mol. It is characterized by the presence of a sulfonamide group and a nitrile group, making it a valuable building block in organic synthesis and various scientific research applications.

Mechanism of Action

Target of Action

3-Cyanopropane-1-sulfonamide is a sulfonamide compound . Sulfonamides are known to target the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and multiplication of bacteria .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, thereby preventing PABA from binding . This inhibits the synthesis of folic acid, leading to a deficiency of this vital nutrient in the bacteria .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the biochemical pathway for the synthesis of folic acid . Folic acid is a precursor for the synthesis of nucleotides, which are the building blocks of DNA. Therefore, the inhibition of folic acid synthesis leads to a decrease in DNA synthesis, which in turn inhibits the growth and multiplication of bacteria .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and multiplication due to the disruption of folic acid synthesis . This results in the effective treatment of bacterial infections. It’s important to note that the use of sulfonamides can lead to various side effects, including allergic reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sulfonamides in the aquatic environment can lead to the development of drug resistance, posing serious threats to ecosystems and human health . Furthermore, appropriate environmental conditions can favor the spread of sulfonamide resistance genes .

Biochemical Analysis

Biochemical Properties

3-Cyanopropane-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Cellular Effects

They can inhibit bacterial growth, making them effective antibacterial agents .

Molecular Mechanism

Sulfonamides are known to inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid, which is essential for bacterial growth .

Dosage Effects in Animal Models

Sulfonamides are commonly used in veterinary medicine, and their dosage is carefully calibrated to control systemic infections due to susceptible bacteria .

Metabolic Pathways

Sulfonamides are known to interfere with the synthesis of folic acid, a crucial metabolite for many organisms .

Transport and Distribution

Sulfonamides are known to be distributed throughout the body and can penetrate most tissues .

Subcellular Localization

Given its molecular properties, it is likely to be found in various compartments within the cell where it can interact with its target enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanopropane-1-sulfonamide typically involves the reaction of 3-chloropropane-1-sulfonamide with sodium cyanide under controlled conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by a cyano group. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3-Cyanopropane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-Cyanopropane-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group, which can mimic the structure of certain biological molecules.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Sulfanilamide: A well-known sulfonamide antibiotic with a similar sulfonamide group but lacks the nitrile group.

Sulfamethoxazole: Another sulfonamide antibiotic with a different substituent on the sulfonamide nitrogen.

Sulfonimidates: Compounds with a similar sulfur (VI) center but different substituents, used in asymmetric synthesis and as building blocks for other sulfur-containing compounds.

Uniqueness: 3-Cyanopropane-1-sulfonamide is unique due to the presence of both a sulfonamide and a nitrile group, which allows it to participate in a wider range of chemical reactions and interactions compared to other sulfonamides. This dual functionality makes it a valuable tool in synthetic chemistry and biological research .

Properties

IUPAC Name |

3-cyanopropane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2S/c5-3-1-2-4-9(6,7)8/h1-2,4H2,(H2,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLBVVXKOWNAMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CS(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812691-80-8 |

Source

|

| Record name | 3-cyanopropane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2413464.png)

![(4Z)-N-(3,4-dimethoxyphenyl)-4-[(3-methylphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2413471.png)

![N-{3'-acetyl-5-methyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2413478.png)

![3-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]pyridine](/img/structure/B2413481.png)